[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol

Catalog No.
S3577693
CAS No.
864410-80-0
M.F
C13H18ClNO
M. Wt
239.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol

CAS Number

864410-80-0

Product Name

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-2-yl]methanol

Molecular Formula

C13H18ClNO

Molecular Weight

239.74

InChI

InChI=1S/C13H18ClNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2

InChI Key

HUSSNDHWKHHJRC-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2Cl

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2Cl

The compound [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol is an organic molecule characterized by a piperidine ring substituted with a 2-chlorobenzyl group and a hydroxymethyl group. This structure suggests potential interactions with biological systems, particularly due to the presence of both aromatic and aliphatic components. The molecular formula can be represented as C13H16ClNC_{13}H_{16}ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.

Involving [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol can be categorized into various types based on the functional groups present. The hydroxymethyl group may participate in nucleophilic substitution reactions, while the piperidine ring can undergo protonation or deprotonation depending on the pH of the environment. Additionally, this compound could engage in oxidation reactions, particularly involving the hydroxymethyl group converting to a carbonyl compound under specific conditions.

Preliminary studies suggest that compounds similar to [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol exhibit significant biological activity, particularly in neuropharmacology and medicinal chemistry. The presence of a piperidine ring is often associated with activities such as antipsychotic and analgesic effects. Furthermore, the chlorobenzyl moiety may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Synthesis of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol can be achieved through several methods:

  • N-Alkylation of Piperidine: The reaction of piperidine with 2-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) can yield the N-substituted piperidine.
  • Reduction of Carbonyl Compounds: If starting from a corresponding ketone or aldehyde, reduction using lithium aluminum hydride or sodium borohydride can introduce the hydroxymethyl group.
  • Direct Hydroxymethylation: Using formaldehyde in an acidic medium can directly introduce the hydroxymethyl group onto the piperidine nitrogen or adjacent carbon.

The potential applications of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol span several fields:

  • Pharmaceuticals: As a candidate for drug development targeting neurological disorders.
  • Research: Utilized in studies exploring receptor binding and enzyme inhibition due to its structural properties.
  • Chemical Intermediates: Serving as a precursor for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies are crucial for understanding how [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol may affect biological systems. Techniques such as high-throughput screening against various biological targets (e.g., receptors and enzymes) can elucidate its pharmacological profile. In vitro assays measuring binding affinities and functional activity against specific targets are essential for assessing its therapeutic potential.

Similar compounds to [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol include:

  • Piperidine derivatives (e.g., 1-benzylpiperidine)
  • Chlorobenzene derivatives (e.g., 4-chlorobenzyl alcohol)
  • Alkoxybenzyl compounds (e.g., 4-methoxybenzyl alcohol)

Comparison Table

Compound NameStructure CharacteristicsUnique Features
[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanolPiperidine ring + chlorobenzene + hydroxymethylPotential neuropharmacological activity
1-BenzylpiperidinePiperidine ring + benzyl groupCommonly used as an analgesic
4-Chlorobenzyl alcoholAromatic ring + hydroxymethylUsed in synthesis of pharmaceuticals
4-Methoxybenzyl alcoholAromatic ring + methoxy groupExhibits different solubility properties

The uniqueness of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol lies in its specific combination of functional groups that may provide enhanced biological activity compared to other similar compounds. Its structural features may allow for selective interactions with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.6

Sequence

X

Dates

Modify: 2023-07-26

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